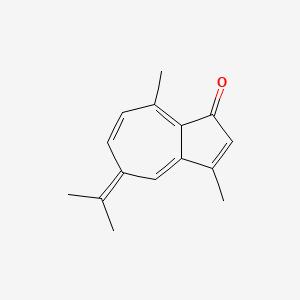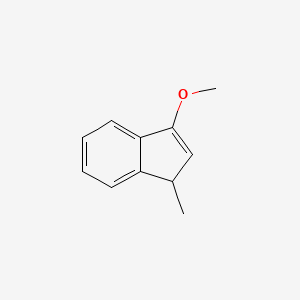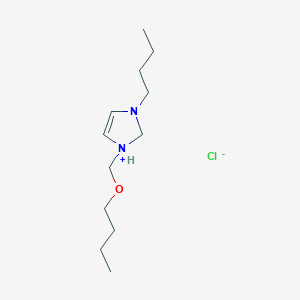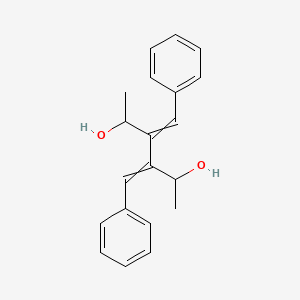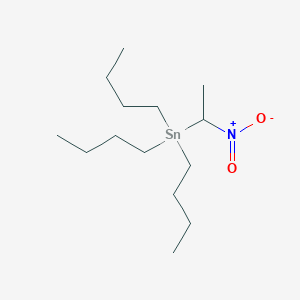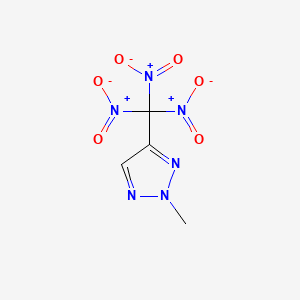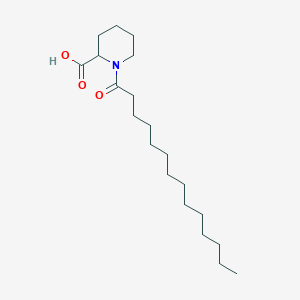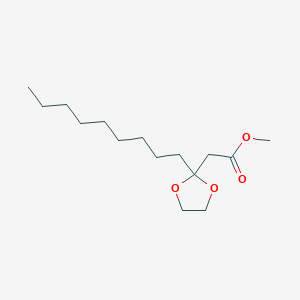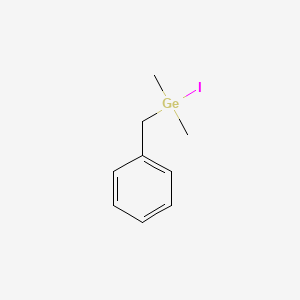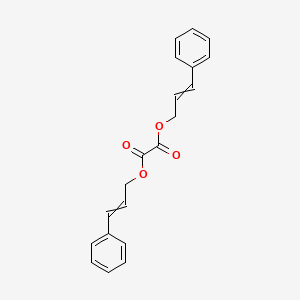silane CAS No. 115505-16-3](/img/structure/B14312892.png)
[(Bromomethoxy)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethoxy)methylsilane is an organosilicon compound with the molecular formula C5H13BrOSi. This compound is characterized by the presence of a bromomethoxy group attached to a silicon atom, which is further bonded to three methyl groups. It is a versatile reagent used in various chemical reactions and has applications in multiple fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethoxy)methylsilane typically involves the reaction of trimethylsilyl chloride with bromomethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+BrCH2OH→(CH3)3SiCH2OBr+HCl
Industrial Production Methods
Industrial production of (Bromomethoxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is typically carried out in a continuous flow reactor to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Bromomethoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methoxy derivative.
Oxidation Reactions: The compound can undergo oxidation to form silanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of various organosilicon compounds with different functional groups.
Reduction Reactions: Formation of methoxy derivatives.
Oxidation Reactions: Formation of silanol derivatives.
Aplicaciones Científicas De Investigación
(Bromomethoxy)methylsilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Bromomethoxy)methylsilane involves the reactivity of the bromomethoxy group and the silicon atom. The bromomethoxy group can participate in nucleophilic substitution reactions, while the silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(Bromomethyl)trimethylsilane: Similar structure but lacks the methoxy group.
Trimethoxymethylsilane: Contains three methoxy groups instead of the bromomethoxy group.
(Chloromethoxy)methyl](trimethyl)silane: Contains a chloromethoxy group instead of the bromomethoxy group.
Uniqueness
(Bromomethoxy)methylsilane is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in different fields, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
115505-16-3 |
|---|---|
Fórmula molecular |
C5H13BrOSi |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
bromomethoxymethyl(trimethyl)silane |
InChI |
InChI=1S/C5H13BrOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3 |
Clave InChI |
UWOPBQJHPKYYHF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)COCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


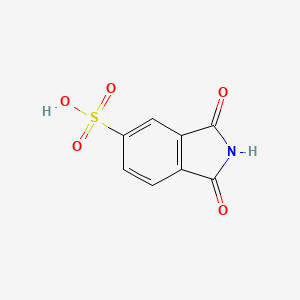
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

